molecular formula C20H18ClNO2 B1393925 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-73-8

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1393925
CAS No.: 1160254-73-8
M. Wt: 339.8 g/mol
InChI Key: LWVMXNJZGXPWBV-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 2-(2-isopropoxyphenyl)-8-methylquinoline, which is then subjected to chlorination to introduce the carbonyl chloride group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride byproduct.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity, particularly the carbonyl chloride group, allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride: A closely related compound with similar structural features but lacking the methyl group at the 8-position.

    Propoxur: A carbamate insecticide with a similar isopropoxyphenyl group but different overall structure and applications.

Uniqueness

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the presence of both the isopropoxyphenyl and quinoline moieties, as well as the reactive carbonyl chloride group. This combination of features imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(21)23)14-9-6-7-13(3)19(14)22-17/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVMXNJZGXPWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164900
Record name 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-73-8
Record name 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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